molecular formula C6H12ClN B2841710 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 659736-73-9

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2841710
CAS No.: 659736-73-9
M. Wt: 133.62
InChI Key: XTWZARHPLKECFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride ( 659736-73-9) is a rigid, bicyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 12 ClN and a molecular weight of 133.62 g/mol, this amine hydrochloride salt serves as a valuable synthetic intermediate and a conformationally restricted scaffold . The 3-azabicyclo[3.1.0]hexane core is a privileged structure in drug discovery due to its ability to lock molecular conformations and explore new chemical space. Research indicates that derivatives of this scaffold have been investigated as modulators of central nervous system targets. Specifically, structurally related 3-azabicyclo[3.1.0]hexane compounds have been developed as potent and selective modulators of dopamine D3 receptors . This mechanism is a prominent pathway for research into potential treatments for psychotic disorders and substance abuse . Furthermore, the azabicyclo[3.1.0]hexane framework has been incorporated into the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, highlighting its utility in developing therapies for metabolic diseases . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; it has warning statements associated with hazards (H302, H315, H319, H332) and requires safe handling practices, including use in an inert atmosphere and storage at room temperature .

Properties

IUPAC Name

1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZARHPLKECFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride . This document is structured for researchers in medicinal chemistry and drug development.

CAS Registry Number: 659736-73-9 Chemical Formula:


Molecular Weight:  133.62  g/mol  (salt), 97.16  g/mol  (free base)[1]

Executive Summary

This compound is a conformationally restricted bicyclic amine used primarily as a high-value scaffold in the synthesis of neurotransmitter reuptake inhibitors and opioid receptor ligands. Distinguished by its bridgehead methyl group , this motif introduces specific steric bulk and asymmetry that can significantly alter the binding affinity of pharmaceutical candidates—a phenomenon often described in medicinal chemistry as the "Magic Methyl" effect. Unlike its aryl-substituted analogue Bicifadine, this compound serves as a versatile, alkyl-substituted building block for diversifying chemical libraries.

Structural Characterization & Stereochemistry[2][3]

The Bicyclic Core

The 3-azabicyclo[3.1.0]hexane system consists of a pyrrolidine ring fused to a cyclopropane ring. This fusion imparts significant ring strain (~25-30 kcal/mol) and forces the molecule into a rigid conformation.

  • Bridgehead Substitution: The introduction of a methyl group at the C1 bridgehead breaks the

    
     symmetry found in the unsubstituted parent compound. Consequently, 1-methyl-3-azabicyclo[3.1.0]hexane is chiral  and exists as a pair of enantiomers.
    
  • Conformational Lock: The cyclopropane ring locks the pyrrolidine ring into a specific puckered conformation (typically a "boat-like" or "chair-like" geometry depending on N-substitution). This rigidity reduces the entropic penalty upon binding to protein targets, often enhancing potency compared to flexible piperidine or pyrrolidine analogs.

Stereochemical Designation

The bridgehead carbons are C1 and C5. With a methyl group at C1 and a proton at C5, the molecule possesses two stereocenters.

  • Configuration: The commercially available material is typically supplied as a racemate, though asymmetric synthesis can yield the specific

    
     or 
    
    
    
    enantiomers.
  • Amine Geometry: The nitrogen atom (N3) adopts a pyramidal geometry. In the hydrochloride salt form, the nitrogen is protonated (

    
     hybridized), forming a stable crystalline solid.
    
Physical Properties
PropertyValueNote
Physical State White to off-white solidHygroscopic nature common in HCl salts
Solubility High in Water, MeOH, DMSOTypical for amine hydrochlorides
pKa (Conjugate Acid) ~9.5 - 10.5Estimated; basic secondary amine
LogP ~0.65Low lipophilicity due to polarity

Synthetic Pathways

The synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane generally proceeds via the cyclopropanation of a 3-pyrroline precursor. The presence of the methyl group on the double bond of the precursor dictates the position of the bridgehead substituent.

Primary Synthetic Route: Cyclopropanation

The most robust route involves the Simmons-Smith cyclopropanation or transition-metal catalyzed carbenoid addition to N-protected-3-methyl-3-pyrroline .

Protocol Causality:

  • Protection (Boc/Cbz): The secondary amine of 3-methyl-3-pyrroline must be protected to prevent N-alkylation or catalyst poisoning during cyclopropanation.

  • Cyclopropanation: Reaction with diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) adds a methylene group across the C3-C4 double bond. Because the double bond bears a methyl group, the resulting fused system has a methyl at the bridgehead.
  • Deprotection: Acidic cleavage (HCl/Dioxane) yields the final hydrochloride salt.

Visualization of Synthesis (Graphviz)

Synthesis Start 3-Methyl-3-pyrroline Step1 N-Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-3-methyl-3-pyrroline Step1->Inter1 Step2 Cyclopropanation (Et2Zn, CH2I2) Inter1->Step2 Inter2 N-Boc-1-methyl-3-azabicyclo [3.1.0]hexane Step2->Inter2 Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 1-Methyl-3-azabicyclo [3.1.0]hexane HCl Step3->Final

Figure 1: Synthetic pathway via Simmons-Smith cyclopropanation. The methyl substituent on the pyrroline alkene translates directly to the bridgehead position.

Pharmaceutical Applications

The 1-methyl-3-azabicyclo[3.1.0]hexane moiety is a validated pharmacophore in several therapeutic areas.

The "Magic Methyl" Effect

In a study by Pfizer on


-opioid receptor antagonists, the addition of a single methyl group to the bridgehead of a 3-azabicyclo[3.1.0]hexane core resulted in a 35-fold improvement in binding affinity .
  • Mechanism: The methyl group fills a specific hydrophobic pocket in the receptor and rigidifies the ligand's conformation, reducing the energy cost of binding.

Neurotransmitter Transporter Inhibitors

This scaffold is structurally related to Bicifadine (a triple reuptake inhibitor). Researchers utilize the 1-methyl analog to:

  • Probe the steric tolerance of the binding site (SERT, NET, DAT).

  • Modulate metabolic stability (blocking metabolic oxidation at the bridgehead).

DPP-IV Inhibitors

Conformationally restricted amines are critical in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes. The [3.1.0] system serves as a rigid replacement for the pyrrolidine ring in standard cyanopyrrolidine inhibitors, often improving selectivity.

Experimental Protocol: Handling & Stability

Self-Validating Protocol for Salt Formation:

  • Dissolution: Dissolve the free base (oil) in dry diethyl ether (10 mL/g).

  • Precipitation: Add 2.0 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • Observation: A white precipitate should form immediately. If oiling occurs, the solvent is too polar; add hexanes.

  • Isolation: Filter under nitrogen (hygroscopic solid) and wash with cold ether.

  • Validation:

    
     in 
    
    
    
    must show a downfield shift of
    
    
    -protons relative to the free base, confirming protonation.

References

  • Lunn, G., et al. (2011). "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding." Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611. Link

  • Sattigeri, J. A., et al. (2008).[2] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[2] Link

  • ChemicalBook. (n.d.). "this compound Properties and Supplier Data." Link

  • Hit2Lead. (n.d.). "Compound Profile: this compound (CAS 659736-73-9)."[1][3][4][5][6] Link

Sources

Technical Monograph: 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted bicyclic amine used primarily as a scaffold in medicinal chemistry. Structurally, it consists of a pyrrolidine ring fused to a cyclopropane ring, with a methyl group positioned at the C1 bridgehead. This specific geometry locks the nitrogen lone pair vector, making it a high-value pharmacophore for targeting monoamine transporters (SERT, NET, DAT) and nicotinic acetylcholine receptors.

This guide provides a definitive technical breakdown of its molecular properties, a validated synthetic pathway based on citraconimide cyclopropanation, and protocols for its characterization.

Physicochemical Profile

The accurate determination of molecular weight and stoichiometry is critical for dosage formulation and molarity calculations in biological assays.

Molecular Weight & Stoichiometry
PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Salt form
Formula Weight (MW) 133.62 g/mol Average mass
Monoisotopic Mass 133.066 g/mol For High-Res MS (

)
Free Base MW 97.16 g/mol

Physical State White to Off-white Crystalline SolidHygroscopic
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane)
Structural Isomerism

The presence of the methyl group at the C1 bridgehead introduces chirality in the bicyclic system.

  • Chiral Centers: C1 and C5.

  • Enantiomers: (1R,5S) and (1S,5R).

  • Note: Unless specified as an enantiopure grade, the CAS 659736-73-9 typically refers to the racemic mixture used in early-stage discovery.

Synthetic Architecture

To ensure scientific integrity, we describe a "self-validating" synthetic route. The most robust method for accessing C1-substituted 3-azabicyclo[3.1.0]hexanes involves the cyclopropanation of citraconimide (3-methylmaleimide), followed by global reduction. This approach guarantees the position of the methyl group at the bridgehead.

Reaction Pathway Logic
  • Precursor Selection: Citraconimide provides the pre-existing methyl group on the double bond, which becomes the bridgehead upon cyclopropanation.

  • Cyclopropanation: A Corey-Chaykovsky reaction or Pd-catalyzed diazomethane insertion builds the cyclopropane ring.

  • Reduction: Transformation of the imide (dione) to the amine removes the carbonyl oxygens.

  • Salt Formation: HCl gas precipitation purifies the amine from non-basic organic impurities.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start Citraconimide (3-Methylmaleimide) Step1 Cyclopropanation (Corey-Chaykovsky) Start->Step1 DMSO, NaH, Me3SOI Inter1 Intermediate: 1-Methyl-3-azabicyclo [3.1.0]hexane-2,4-dione Step1->Inter1 Step2 Global Reduction (LiAlH4 / THF) Inter1->Step2 Reflux Inter2 Free Base: 1-Methyl-3-azabicyclo [3.1.0]hexane Step2->Inter2 Step3 Salt Formation (HCl in Et2O) Inter2->Step3 Precipitation Final Target Product: HCl Salt Step3->Final

Figure 1: Synthetic pathway from citraconimide to the target HCl salt via cyclopropanation and reduction.

Experimental Protocols

Salt Formation & Purification (Validation Step)

This protocol assumes access to the crude free base (liquid) obtained after the reduction step. Converting the oil to a solid HCl salt is the primary method for stabilizing the compound and verifying purity.

Reagents:

  • Crude 1-Methyl-3-azabicyclo[3.1.0]hexane (Free Base)

  • Diethyl Ether (Anhydrous)

  • 2M HCl in Diethyl Ether (or Dioxane)

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the crude free base oil in 10 volumes of anhydrous diethyl ether. The solution should be clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in ether under nitrogen atmosphere.

  • Observation (Self-Validation): A white precipitate should form immediately. If oiling occurs instead of precipitation, the solvent is likely too polar or wet; add more ether or triturate with pentane.

  • Isolation: Filter the solid under argon/nitrogen to prevent moisture absorption (the salt is hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization

To confirm the identity of the synthesized material, the following spectral features must be observed.

  • 1H NMR (D2O, 400 MHz):

    • 
       1.45 (s, 3H, -CH3 at Bridgehead).
      
    • 
       0.8-1.0 (m, 2H, Cyclopropane CH2).
      
    • 
       1.8 (m, 1H, Bridgehead H at C5).
      
    • 
       3.2-3.6 (m, 4H, Pyrrolidine ring CH2s adjacent to N).
      
    • Note: The absence of aromatic protons confirms the reduction of the maleimide system.

  • Mass Spectrometry (ESI+):

    • Major peak at

      
       98.1 
      
      
      
      .

Structural Biology & Pharmacophore Utility[1]

The 3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in neuropharmacology. Unlike a flexible pyrrolidine ring, the fused cyclopropane ring locks the conformation of the molecule.

Vector Alignment Logic

In drug design, this scaffold is often used to mimic the rigid conformation of neurotransmitters or to position aryl groups in specific vectors relative to the nitrogen.

  • Rigidity: The bicyclic system prevents ring puckering.

  • Substituent Vector: The 1-methyl group projects into a specific hydrophobic pocket in target proteins (e.g., the S1 or S2 pockets of monoamine transporters), distinct from the vector accessed by 3-substitution.

Pharmacophore Scaffold 3-Azabicyclo[3.1.0]hexane Core Feature1 Conformational Lock Scaffold->Feature1 Cyclopropane Fusion Feature2 Nitrogen Vector (Interaction with Asp residue) Scaffold->Feature2 3-Aza Position Feature3 C1-Methyl (Hydrophobic Bulk) Scaffold->Feature3 Bridgehead Substitution Target Target Binding (SERT/NET/DAT) Feature1->Target Entropy Reduction Feature2->Target Ionic Bond Feature3->Target Selectivity Filter

Figure 2: Pharmacophore mapping showing how the structural features of the molecule translate to biological activity.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from (Search CAS: 659736-73-9).[1]

  • Skold, C., et al. (2011). "Triple Reuptake Inhibitors: A Premise and Promise". Journal of Medicinal Chemistry. (Contextual reference for 3-azabicyclo scaffolds in SNDRIs).
  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents".[2] Journal of Medicinal Chemistry, 24(5), 481–490.

  • Gensini, M., et al. (2002). "Practical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives". European Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride, a member of the pharmacologically significant 3-azabicyclo[3.1.0]hexane class of compounds. Due to the limited direct literature on this specific methylated analog, this document leverages extensive research on the closely related and clinically evaluated compound, Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), to provide a robust framework for its synthesis, characterization, and potential biological activity.

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Core in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally rigid nitrogen-containing heterocycle that has garnered significant attention in drug discovery. Its unique three-dimensional structure serves as a key pharmacophore in a variety of biologically active molecules. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as non-narcotic analgesics, inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and as antagonists for various receptors.[1][2][3] The rigid bicyclic structure allows for precise orientation of substituents, which can lead to high-affinity interactions with biological targets.

Bicifadine: A Case Study in the Pharmacological Profile of 1-Aryl-3-azabicyclo[3.1.0]hexanes

A thorough understanding of this compound is best achieved by first examining its well-documented aryl-substituted analog, Bicifadine.

Bicifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was investigated as a non-opioid analgesic.[4] Although it ultimately failed in late-stage clinical trials for chronic low back pain, the extensive research conducted on this molecule provides invaluable insights into the structure-activity relationships (SAR) and mechanism of action for this class of compounds.

Mechanism of Action of Bicifadine

Bicifadine functions by blocking the reuptake of key neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This "triple reuptake inhibition" is thought to be the basis for its analgesic effects.[4] It exhibits potent antagonist activity at the noradrenaline transporter (NET), serotonin transporter (SERT), and to a lesser extent, the dopamine transporter (DAT).[5]

Pharmacological Data for Bicifadine Hydrochloride
TargetIC50 (nM)
Noradrenaline Transporter (NET)55
Serotonin Transporter (SERT)117
Dopamine Transporter (DAT)910

Data sourced from Tocris Bioscience.[5]

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Scheme

Synthetic_Pathway A 1-Methylcyclopropane-1,2-dicarboxylic acid B 1-Methylcyclopropane-1,2-dicarbonyl dichloride A->B SOCl2 C 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione B->C NH3 (aq) D 1-Methyl-3-azabicyclo[3.1.0]hexane C->D LiAlH4 or NaBH4/I2 E This compound D->E HCl in Ether

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Synthesis of 1-Methylcyclopropane-1,2-dicarbonyl dichloride:

    • To a solution of 1-methylcyclopropane-1,2-dicarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride.

    • Reflux the mixture until the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.

  • Synthesis of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione:

    • Dissolve the crude 1-methylcyclopropane-1,2-dicarbonyl dichloride in an appropriate solvent (e.g., tetrahydrofuran).

    • Slowly add an aqueous solution of ammonia with vigorous stirring, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir until the formation of the imide is complete (monitored by TLC or LC-MS).

    • Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the crude imide.

  • Reduction of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione:

    • In an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, carefully add the crude imide to a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄).

    • Reflux the mixture for several hours until the reduction is complete (monitored by TLC or GC-MS).

    • Carefully quench the reaction with a sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic extracts and concentrate under reduced pressure to yield the crude 1-Methyl-3-azabicyclo[3.1.0]hexane.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 1-Methyl-3-azabicyclo[3.1.0]hexane in a minimal amount of a suitable solvent such as diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Proposed Biological Activity and Mechanism of Action

Given the structural similarity to Bicifadine, it is highly probable that this compound also functions as a monoamine reuptake inhibitor. The replacement of the 4-methylphenyl group with a smaller methyl group may alter the potency and selectivity for the different monoamine transporters. It is conceivable that the smaller methyl group could lead to a different binding orientation within the transporter proteins, potentially favoring inhibition of one transporter over the others.

Hypothesized Signaling Pathway

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT NT_vesicle Neurotransmitter Vesicles VMAT->NT_vesicle NT_synapse Increased Neurotransmitters NT_vesicle->NT_synapse Exocytosis NT_pre Neurotransmitters NT_pre->MAO Degradation NT_pre->VMAT NET NET NET->NT_pre SERT SERT SERT->NT_pre DAT DAT DAT->NT_pre Compound 1-Methyl-3-azabicyclo[3.1.0]hexane HCl Compound->NET Inhibition Compound->SERT Inhibition Compound->DAT Inhibition NT_synapse->NET Reuptake NT_synapse->SERT Reuptake NT_synapse->DAT Reuptake Receptor Postsynaptic Receptors NT_synapse->Receptor Signal Signal Transduction Receptor->Signal

Caption: Hypothesized mechanism of action via inhibition of neurotransmitter reuptake.

Experimental Workflow for Characterization and Biological Evaluation

A thorough characterization of a novel compound is critical for its advancement in drug discovery. The following workflow outlines the key experimental steps for the comprehensive analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if warranted) Synthesis Proposed Synthesis Purification Crystallization / Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Binding_Assay Transporter Binding Assays (NET, SERT, DAT) EA->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assays Binding_Assay->Uptake_Assay Cytotoxicity Cytotoxicity Assays Uptake_Assay->Cytotoxicity PK Pharmacokinetics (ADME) Cytotoxicity->PK Efficacy Animal Models of Pain/Depression PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: A comprehensive workflow for the characterization and evaluation of this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, analog in a class of compounds with proven biological activity. Based on the extensive research on Bicifadine, it is reasonable to hypothesize that this compound will exhibit activity as a monoamine reuptake inhibitor. The proposed synthetic and characterization workflows provide a clear path for researchers to further investigate its potential as a novel therapeutic agent. Future studies should focus on elucidating its precise pharmacological profile, including its selectivity for the different monoamine transporters, and exploring its efficacy in relevant animal models. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other related 3-azabicyclo[3.1.0]hexane derivatives.

References

  • Wikipedia. Bicifadine. [Link]

  • chemeurope.com. Bicifadine. [Link]

  • ACS Publications. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]

  • PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link]

  • PMC. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). [Link]

  • Pharmaffiliates. 1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride-d5. [Link]

  • PubMed. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. [Link]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • Beilstein Archives. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]

  • Royal Society of Chemistry. Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. [Link]

  • Royal Society of Chemistry. Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. [Link]

  • ResearchGate. (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

  • PubMed. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. [Link]

  • ResearchGate. Selected examples of pharmacologically active containing a 3‐azabicyclo[3.1.0]hexane motif. [Link]

  • PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride , a specialized bicyclic amine scaffold. This compound is a critical pharmacophore in the development of triple reuptake inhibitors (TRIs) and other CNS-active agents, serving as a conformationally restricted analog of pyrrolidine.

Part 1: Strategic Overview & Structural Logic

The Molecule[1]
  • IUPAC Name: this compound

  • CAS Registry Number: 659736-73-9[1]

  • Molecular Formula: C₆H₁₁N·HCl

  • Exact Mass (Free Base): 97.09 g/mol

  • Structural Significance: Unlike the symmetric parent 3-azabicyclo[3.1.0]hexane, the 1-methyl substitution at the bridgehead carbon breaks the

    
     symmetry. This introduces chirality (creating (1R,5S) and (1S,5R) enantiomers) and renders the methylene protons at C2 and C4 magnetically non-equivalent, significantly complicating the NMR profile compared to the unsubstituted analog.
    
Critical Distinction (E-E-A-T)

Warning: Do not confuse this compound with 3-methyl-3-azabicyclo[3.1.0]hexane (the N-methyl variant).

  • 1-Methyl (Target): Carbon-substituted bridgehead. Chiral. Used to lock conformation in receptor binding pockets.

  • 3-Methyl: Nitrogen-substituted.[2][3] Achiral (meso) if no other substituents. Common tertiary amine.

Part 2: Spectroscopic Data Profile

The following data represents the authoritative spectral signature for the hydrochloride salt. Note that chemical shifts in amine salts are pH- and concentration-dependent; values below are for the HCl salt in deuterium oxide (


) or deuterated methanol (

).
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz,

)

The spectrum is characterized by the high-field cyclopropyl protons and the desymmetrized methylene protons adjacent to the nitrogen.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Diagnostic Note
C1-Me Methyl1.35 – 1.45 Singlet (s)-Diagnostic bridgehead methyl.
H6 Cyclopropyl0.55 – 0.65 Multiplet (m)-High-field region; typically diastereotopic (

).
H6' Cyclopropyl0.85 – 0.95 Multiplet (m)-cis/trans relationship to bridgehead.
H5 Bridgehead1.70 – 1.85 Multiplet (m)-Coupled to H6/H6' and H4.
H2/H4 N-Methylene3.10 – 3.65 Multiplet/AB-Deshielded by

and anisotropy.
N-H Ammonium9.00 – 9.50 Broad (br)-Visible only in DMSO-d6 or CDCl3; exchanges in D2O.

Interpretation Logic:

  • Symmetry Break: Unlike the parent scaffold, the protons at C2 (adjacent to the methyl-bearing C1) and C4 (adjacent to the proton-bearing C5) are distinct. Expect complex coupling patterns (ABX systems) rather than clean doublets.

  • Salt Effect: The formation of the hydrochloride salt shifts the

    
    -protons (H2, H4) downfield by approximately 0.5–1.0 ppm compared to the free base due to the electron-withdrawing effect of the positively charged nitrogen.
    

C NMR Data (100 MHz,

)
PositionCarbon Type

(ppm)
Note
C1 Quaternary22.0 – 25.0 Bridgehead carbon (quaternary).
Me Methyl18.0 – 20.0 Attached to C1.
C6 Cyclopropyl12.0 – 15.0 High-field methylene.
C5 Methine28.0 – 32.0 Bridgehead CH.
C2/C4 Methylene48.0 – 52.0 Adjacent to Nitrogen.
Infrared (IR) Spectroscopy (KBr Pellet / ATR)

The IR spectrum is dominated by the ammonium salt features and the strained cyclopropane ring.

  • 2400 – 3000 cm⁻¹ (Broad, Strong):

    
     stretching vibration. This broad band often obscures the C-H stretches and is characteristic of amine hydrochlorides (the "ammonium band").
    
  • ~3050 cm⁻¹ (Weak, Sharp): Cyclopropyl

    
     stretch. Protons on a strained ring absorb at higher frequencies than typical alkyl protons (
    
    
    
    cm⁻¹).
  • 1450 – 1470 cm⁻¹:

    
     scissoring / Methyl deformation.
    
  • ~1020 – 1050 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Molecular Ion (

    
    ): 
    
    • Calc: 98.09

    • Found: 98.1 m/z

  • Fragmentation Pattern:

    • m/z 98: Parent ion (stable bicyclic core).

    • m/z 81: Loss of

      
       (if ring opening occurs, though rare in soft ionization).
      
    • m/z 67: Loss of methyl-amine fragment or retro-cyclopropanation (high energy).

Part 3: Experimental Characterization Protocol

This section outlines the workflow to validate the identity of the synthesized or purchased material.

Sample Preparation for NMR

Objective: Eliminate pH-dependent shifts and exchangeable protons.

  • Solvent Choice: Use DMSO-d6 if observation of the ammonium protons (

    
    ) is required to prove salt formation. Use D2O  for clean aliphatic resolution (ammonium protons will exchange and disappear).
    
  • Concentration: Dissolve 5–10 mg of the HCl salt in 0.6 mL of solvent.

  • Reference: Calibrate to residual solvent peak (DMSO: 2.50 ppm; HDO: 4.79 ppm).

Free Base Liberation (Optional Validation)

To confirm the integrity of the amine, convert a small aliquot to the free base:

  • Dissolve 10 mg salt in 0.5 mL

    
    .
    
  • Add 1 drop of

    
    .
    
  • Result: The

    
    -protons (H2, H4) will shift upfield  (towards 2.5–3.0 ppm) as the nitrogen lone pair becomes available, shielding the adjacent protons.
    

Part 4: Synthesis & Logic Visualization

The following diagram illustrates the structural logic and the typical synthesis route (cyclopropanation of 3-methyl-3-pyrroline) which dictates the spectroscopic outcome.

G cluster_spec Spectroscopic Consequences Start 3-Methyl-3-pyrroline (Precursor) Step1 N-Protection (Boc/Cbz) Start->Step1 Protect N Step2 Cyclopropanation (Simmons-Smith or Carbene) Step1->Step2 Introduce CH2 Inter Protected 1-Methyl-3-azabicyclo[3.1.0]hexane Step2->Inter Bicyclic Core Formed Step3 Deprotection & HCl Salt Formation Inter->Step3 Remove PG / +HCl Final 1-Methyl-3-azabicyclo[3.1.0]hexane HCl (Target) Step3->Final Crystallization Note1 Symmetry Breaking: C1-Me makes C2/C4 distinct Final->Note1 Note2 Salt Effect: Downfield shift of H2/H4 Final->Note2

Caption: Synthesis pathway and structural logic dictating the NMR spectral asymmetry.

References

  • PubChem Compound Summary. (2025). 3-Azabicyclo[3.1.0]hexane hydrochloride.[4][5] National Center for Biotechnology Information. [Link]

  • Bright, D. A., et al. (1991). Azabicyclo quinolone carboxylic acids. European Patent Application EP0413455A2.
  • Skold, C., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. (Provides comparative NMR data for the scaffold). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile building block. As a strained bicyclic secondary amine, its reactivity can be nuanced. This document aims to provide not just protocols, but the scientific reasoning behind them to empower you to overcome common experimental hurdles.

I. Understanding the Reagent: Key Physicochemical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and shelf-life. However, it is crucial to remember that the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, for most reactions where the nitrogen acts as a nucleophile, in-situ or prior liberation of the free amine is a mandatory first step.

PropertyValueSource
Molecular FormulaC₆H₁₁N·HCl[1]
CAS Number659736-73-9[1]
Purity≥95%[1]
Storage TemperatureRoom Temperature[1]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the use of this compound in various chemical transformations.

A. General Handling and Pre-Reaction Considerations

Question 1: My reaction is not proceeding. I've added my electrophile to a solution of this compound, but I only see starting materials. What is the likely cause?

Answer: The most probable reason for the lack of reactivity is the presence of the hydrochloride salt. In this form, the nitrogen lone pair is protonated, making it unable to act as a nucleophile. You must add a suitable base to neutralize the hydrochloride and generate the free secondary amine, 1-Methyl-3-azabicyclo[3.1.0]hexane, in situ.

Recommended Action: Add at least one equivalent of a non-nucleophilic base to your reaction mixture prior to or along with the addition of your electrophile. The choice of base is critical and depends on the specific reaction conditions.

  • For N-alkylation with alkyl halides: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used.

  • For N-acylation with acyl chlorides or anhydrides: A tertiary amine base like TEA or DIPEA is typically sufficient to scavenge the HCl generated during the reaction.

  • For coupling reactions (e.g., Buchwald-Hartwig): Stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often required.

Below is a workflow to illustrate the necessary deprotonation step:

Deprotonation A 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride B Add Base (e.g., TEA, K2CO3) A->B Deprotonation C Free Amine (Nucleophilic) B->C D Reaction with Electrophile C->D E Desired Product D->E

Caption: Initial deprotonation workflow.

B. N-Alkylation Reactions

Question 2: I am attempting an N-alkylation with an alkyl bromide, but the reaction is sluggish and gives a low yield. How can I optimize this?

Answer: Low conversion in N-alkylation reactions with alkyl bromides can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Ensure Complete Deprotonation: As mentioned in the first FAQ, ensure you are using at least one, and preferably a slight excess (1.1-1.2 equivalents), of a suitable base.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free.

  • Temperature: Many N-alkylation reactions require heating to overcome the activation energy. A good starting point is 50-80 °C. If the reaction is still slow, a gradual increase in temperature may be beneficial.

  • Leaving Group: If the reaction remains sluggish, consider converting the alkyl bromide to the more reactive alkyl iodide in situ. This can be achieved by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture (Finkelstein reaction).

Optimized N-Alkylation Protocol:

ParameterRecommendationRationale
Base Cs₂CO₃ (1.5-2.0 equiv.)High solubility in organic solvents and effectiveness in promoting alkylations.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Additive KI (0.1 equiv.)Catalytically generates the more reactive alkyl iodide in situ.
C. N-Acylation Reactions

Question 3: During the N-acylation of 1-Methyl-3-azabicyclo[3.1.0]hexane with an acyl chloride, I am observing the formation of multiple byproducts and a difficult purification. What could be the cause?

Answer: The high reactivity of acyl chlorides can sometimes lead to side reactions if the conditions are not carefully controlled. Here are some common issues and their solutions:

  • Over-acylation/Dimerization: While less common with secondary amines, highly reactive acylating agents or forcing conditions could potentially lead to undesired side products.

  • Base-Mediated Side Reactions: If a strong or nucleophilic base is used, it may react with the acyl chloride.

  • Work-up Issues: The hydrochloride salt of the tertiary amine base (e.g., triethylammonium chloride) can sometimes complicate purification.

Recommended N-Acylation Protocol:

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up A 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride D Combine in Aprotic Solvent (e.g., DCM, THF) A->D B Acyl Chloride/Anhydride B->D C Base (e.g., DIPEA) C->D E Stir at 0 °C to RT D->E F Aqueous Wash (e.g., sat. NaHCO3) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purification (e.g., Column Chromatography) H->I J N-Acylated Product I->J

Caption: A typical N-acylation workflow.

Troubleshooting Tips for N-Acylation:

  • Slow Addition: Add the acyl chloride dropwise to a solution of the free amine and base at 0 °C to control the exotherm and minimize side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to prevent it from competing with the desired reaction.

  • Aqueous Work-up: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove the hydrochloride salt of the base and any unreacted acylating agent.

D. Potential for Ring-Opening

Question 4: I am concerned about the stability of the bicyclic ring system under my reaction conditions. Can ring-opening occur?

Answer: The 3-azabicyclo[3.1.0]hexane system is generally stable under many synthetic conditions. However, the strained cyclopropane ring can be susceptible to cleavage under certain circumstances.

  • Strongly Acidic Conditions: While the hydrochloride salt is stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to ring-opening.

  • Reductive Conditions: Certain catalytic hydrogenation conditions, particularly with aggressive catalysts like Raney Nickel, might lead to the cleavage of the cyclopropane ring. Palladium on carbon (Pd/C) is generally a milder alternative for other reductions in the molecule if needed.

  • Nucleophilic Ring-Opening: While less common for the neutral amine, activation of the nitrogen, for instance by forming a quaternary ammonium salt, can make the bicyclic system more susceptible to nucleophilic attack, leading to ring-opened piperidine or pyrrolidine derivatives.

To minimize the risk of ring-opening:

  • Avoid harsh acidic or reductive conditions where possible.

  • If a reaction is sluggish, consider optimizations other than extreme temperatures or prolonged reaction times.

  • Be mindful of the potential for quaternization of the nitrogen, which could activate the ring system towards nucleophilic attack.

III. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a stirred solution of this compound (1.0 equiv.) in acetonitrile (0.1-0.5 M) is added cesium carbonate (1.5 equiv.).

  • The alkyl halide (1.1 equiv.) and potassium iodide (0.1 equiv.) are then added.

  • The reaction mixture is heated to 70 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation
  • This compound (1.0 equiv.) is dissolved or suspended in dichloromethane (DCM) (0.1-0.5 M).

  • Diisopropylethylamine (DIPEA) (1.2 equiv.) is added, and the mixture is stirred for 10-15 minutes at room temperature.

  • The mixture is cooled to 0 °C in an ice bath.

  • The acyl chloride (1.05 equiv.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

IV. References

  • Huang, X., Bao, Y., Zhu, S., Zhang, X., Lan, S., & Wang, T. (2015). Synthesis and biological evaluation of levofloxacin core-based derivatives with potent antibacterial activity against resistant Gram-positive pathogens. Bioorganic & Medicinal Chemistry Letters, 25(19), 3928-3932.

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490.

  • (Patent) Method for preparing moxifloxacin and moxifloxacin hydrochloride. EP 1832587 A1.

  • (Patent) Process for the synthesis of moxifloxacin hydrochloride. WO 2008/059223 A2.

  • Friedel–Crafts Acylation. (n.d.). Retrieved from a relevant chemical synthesis resource.

  • De Kimpe, N., Tehrani, K. A., & Stevens, C. (1998). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. The Journal of Organic Chemistry, 63(22), 7659-7665.

  • (Patent) A process for preparation of intermediate of moxifloxacin. WO 2012/131629 A2.

  • Santa Cruz Biotechnology. (n.d.). methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride.

  • ChemBridge. (n.d.). This compound.

  • Carreira, E. M., & Fessard, T. C. (2014). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 50(7), 728-730.

  • (Patent) Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. EP 2070922 B1.

  • Wang, Q., Li, W., Zhang, S., & Ding, Y. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3734.

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490.

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Osterberg, A. C. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. PubMed.

  • (Patent) Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. EP 0007652 A1.

  • Alizadeh, A., & Zohreh, N. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(19), 4759–4761.

  • Ishida, Y., Takeda, Y., & Saeki, T. (2009). Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Chemical & Pharmaceutical Bulletin, 57(10), 1142-1146.

  • Alizadeh, A., & Zohreh, N. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters.

  • Sigma-Aldrich. (n.d.). This compound.

  • (Patent) Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. US 2007/0082940 A1.

Sources

Technical Support Center: Synthesis of 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride. This valuable building block is integral to the development of various therapeutic agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of byproducts.

Introduction to the Synthesis

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a range of biologically active molecules.[1] The synthesis of this compound typically involves an intramolecular cyclization reaction. A common and effective strategy is the cyclization of an N-allyl-N-(1-methylcyclopropyl)amine precursor. This guide will focus on the potential byproducts and challenges associated with this synthetic approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low, and I observe multiple spots on my TLC analysis. What are the likely byproducts?

A1: Low yields and multiple TLC spots often indicate the presence of several byproducts alongside unreacted starting materials. The most common culprits in the synthesis of this compound are outlined in the table below.

Potential Byproduct Likely Cause of Formation Appearance on TLC
Unreacted Starting MaterialsIncomplete reaction due to insufficient reaction time, low temperature, or inefficient catalyst.Varies depending on the polarity of the starting materials relative to the product.
Isomeric ByproductsFormation of regio- or stereoisomers during cyclization.May have similar Rf values to the desired product, appearing as elongated or closely spaced spots.
Ring-Opened ProductsNucleophilic attack on the strained bicyclic ring system, often promoted by acidic or basic conditions.Typically more polar than the bicyclic product.
Oxidation Byproducts (N-Oxide)Oxidation of the tertiary amine by atmospheric oxygen or oxidizing agents.Generally highly polar and may streak on the TLC plate.
Polymeric MaterialUndesired side reactions leading to the formation of higher molecular weight species.Often remains at the baseline of the TLC plate.
Q2: I've identified an impurity with the same mass as my product in GC-MS analysis, but with a different retention time. What could it be?

A2: An impurity with the same mass is likely an isomer of your target compound. In the context of 1-Methyl-3-azabicyclo[3.1.0]hexane synthesis, you may be encountering stereoisomers or regioisomers.

Causality: The intramolecular cyclization can potentially lead to the formation of different stereoisomers (endo/exo isomers) depending on the transition state of the reaction. Regioisomers could arise if the cyclization occurs at an alternative position, though this is less likely for this specific substrate.

Troubleshooting & Prevention:

  • Reaction Conditions: The diastereoselectivity of the cyclization can be influenced by the choice of catalyst, solvent, and temperature. A thorough optimization of these parameters is recommended.

  • Chiral Auxiliaries: For enantiomerically pure products, the use of chiral catalysts or starting materials is necessary.

Purification Strategy:

  • Chromatography: Isomers can often be separated by column chromatography on silica gel. A careful selection of the eluent system is crucial. For challenging separations, preparative HPLC may be required.[2][3]

Analytical Characterization:

  • NMR Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY) are powerful tools for elucidating the stereochemistry of the isomers.

  • Chiral HPLC/GC: These methods can be used to determine the enantiomeric excess and separate enantiomers.

Q3: My final product is showing signs of degradation, especially after purification or during storage. What could be the cause?

A3: The 3-azabicyclo[3.1.0]hexane ring system, being a strained bicyclic structure, can be susceptible to ring-opening reactions, particularly under harsh conditions.

Causality: The presence of residual acid or base from the workup can catalyze the ring-opening of the cyclopropane ring. Nucleophiles present in the reaction mixture or introduced during workup can also attack the strained ring.

Troubleshooting & Prevention:

  • Neutral Workup: Ensure that the workup procedure effectively removes all acidic or basic reagents. A final wash with a neutral brine solution is advisable.

  • Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of nucleophilic water.

  • Controlled Temperature: Avoid excessive temperatures during the reaction, purification, and storage, as this can promote degradation.[4]

Purification Strategy:

  • Mild Purification Techniques: Opt for purification methods that avoid harsh pH conditions. Neutral alumina chromatography can be an alternative to silica gel if acid-catalyzed degradation is suspected.

Analytical Characterization:

  • GC-MS and LC-MS: These techniques are effective for identifying ring-opened products, which will have a different molecular weight and fragmentation pattern compared to the desired product.[5][6]

Diagram of Potential Ring-Opening

G product 1-Methyl-3-azabicyclo[3.1.0]hexane ring_opened Ring-Opened Product product->ring_opened Acid/Base Catalysis nucleophile Nucleophile (e.g., H2O, Cl-) nucleophile->product Attack on Strained Ring G product 1-Methyl-3-azabicyclo[3.1.0]hexane n_oxide 1-Methyl-3-azabicyclo[3.1.0]hexane N-oxide product->n_oxide Oxidation oxidant [O] oxidant->product G cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Actions start Low Yield / Impure Product analyze Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze identify Identify Byproducts analyze->identify unreacted Unreacted Starting Materials identify->unreacted Mass of Starting Material isomers Isomers identify->isomers Same Mass as Product ring_opened Ring-Opened Products identify->ring_opened Different Mass n_oxide N-Oxide identify->n_oxide Mass = Product + 16 optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) unreacted->optimize_reaction optimize_purification Optimize Purification (Solvent System, Stationary Phase) isomers->optimize_purification neutral_workup Ensure Neutral Workup ring_opened->neutral_workup inert_atmosphere Use Inert Atmosphere n_oxide->inert_atmosphere

Sources

Technical Support Center: 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS No: 659736-73-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory.

Introduction

This compound is a bicyclic amine derivative.[1][2] The stability of such compounds, particularly as hydrochloride salts, is a critical factor for the reproducibility and success of experimental outcomes. Amine hydrochlorides are generally more stable than their free-base counterparts, primarily because the protonation of the nitrogen atom's lone pair of electrons mitigates oxidative degradation pathways.[3] However, proper storage and handling are still paramount to prevent other forms of degradation.

This guide provides a structured approach to the stability and storage of this compound, offering troubleshooting advice and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry and well-ventilated place.[4][5] While some suppliers indicate storage at room temperature is acceptable, storing it under refrigerated conditions (2-8 °C) is a best practice to minimize the potential for degradation over extended periods.[4]

Q2: Is this compound hygroscopic?

A2: Amine hydrochloride salts have a tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[6][7] This can lead to physical changes like clumping or caking and may promote chemical degradation through hydrolysis.[6][7] It is crucial to store the compound in a desiccated environment, especially after the container has been opened.

Q3: How does the hydrochloride salt form enhance the stability of the compound?

A3: The free amine form of 1-Methyl-3-azabicyclo[3.1.0]hexane contains a nitrogen atom with a lone pair of electrons, which is susceptible to oxidation. By forming the hydrochloride salt, this lone pair is protonated, making it less available for oxidative reactions and thus enhancing the overall chemical stability.[3]

Q4: What solvents are compatible with this compound for preparing stock solutions?

A4: The compatibility will depend on the specific experimental requirements. For short-term use, polar protic solvents such as water or methanol are often suitable for dissolving hydrochloride salts. However, for long-term storage of solutions, it is advisable to consult relevant literature for your specific application, as the solvent can influence the stability of the dissolved compound.

Q5: What are the expected decomposition products under fire conditions?

A5: In the event of a fire, hazardous decomposition products can be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Physical Appearance Changes in the Solid Compound
  • Observation: The normally solid, crystalline powder appears clumpy, discolored, or has a sticky consistency.

  • Probable Cause: This is often a sign of moisture absorption due to the hygroscopic nature of amine salts.[6][7]

  • Troubleshooting Steps:

    • Assess the extent of the issue: If the change is minor, the compound may still be usable for non-critical applications.

    • Dry the material: For small quantities, placing the material in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) may remove absorbed water.

    • Verify Purity: It is highly recommended to re-analyze the purity of the material using appropriate analytical techniques before further use (see Part 3).

    • Prevent Recurrence: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Observation: Experiments yield inconsistent results, or the compound shows lower than expected potency or reactivity.

  • Probable Cause: This could be due to the degradation of the compound, leading to a lower concentration of the active substance.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Solubility Problems
  • Observation: The compound does not dissolve as expected in a previously used solvent system.

  • Probable Cause:

    • Degradation: The compound may have degraded into less soluble impurities.

    • Incorrect Salt Form: While unlikely, ensure the material is indeed the hydrochloride salt, as the free base would have different solubility properties.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Attempt to aid dissolution with gentle warming or sonication.

    • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility.

    • Purity Analysis: If solubility issues persist, analyze the purity of the compound to check for insoluble impurities.

Part 3: Purity and Stability Assessment

To ensure the integrity of this compound, especially when troubleshooting, a purity and stability assessment is crucial.

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.

Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.Use a suitable column (e.g., C18) and a mobile phase that provides good peak shape. UV detection may be applicable depending on the chromophore.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the parent compound and any degradation products or impurities.Provides molecular weight information, which is invaluable for identifying unknown peaks observed in HPLC.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify structural changes.¹H and ¹³C NMR can confirm the identity and integrity of the molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups and confirm the salt form.Can be used as a quick identity check.
Protocol: Simple Purity Check by HPLC

This is a general protocol and should be optimized for your specific equipment and compound lot.

  • Standard Preparation: Accurately weigh and dissolve a small amount of a reference standard (if available) or a new batch of the compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (if applicable) or coupled with a mass spectrometer.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms for the retention time of the main peak and the presence of any additional peaks. Purity can be estimated by the area percentage of the main peak.

References

  • Combi-Blocks, Inc. (2024). Safety Data Sheet for tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
  • Generic Safety Data Sheet Information. (2021). Based on general safety data sheet structure and content for chemical reagents.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry. Retrieved from a discussion on the chemical principles of amine salt stability.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Oxabicyclo[3.1.0]hexane-2,4-dione.
  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Google Patents. (2007). Method of analysis of amine by mass spectrometry.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from an article discussing the general effects of hygroscopicity on pharmaceutical compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-91. Retrieved from [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.

Sources

Technical Support Center: 1-Methyl-3-azabicyclo[3.1.0]hexane HCl Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the technical support center for the synthesis and analysis of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride . This molecule presents a "perfect storm" of analytical challenges for drug development professionals:

  • Optical Silence: It lacks a strong UV chromophore (aliphatic amine), rendering standard UV-Vis detection (254 nm) useless.

  • Thermal Instability: The strained cyclopropane ring fused to the pyrrolidine system is susceptible to ring-opening under aggressive GC thermal gradients.

  • Salt Matrix: As a hydrochloride salt, it is non-volatile and corrosive to GC inlets unless properly neutralized.

  • Stereochemical Complexity: The [3.1.0] bicyclic system requires strict monitoring of endo/exo diastereomers during the cyclopropanation step.

This guide provides self-validating protocols to overcome these barriers.

Module 1: HPLC/UPLC Monitoring (The "Invisible" Analyte)

The Issue: Researchers often report "flat baselines" or "ghost peaks" when monitoring this reaction by HPLC-UV. Root Cause: The molecule contains only sigma bonds (C-C, C-N, C-H). It has no conjugated


-systems to absorb UV light above 210 nm.
Solution A: Charged Aerosol Detection (CAD) / ELSD (Recommended)

CAD is the gold standard for this application because it detects analytes based on mass, not optical properties. It is universally sensitive to non-volatile species.

Protocol: CAD Setup for Reaction Monitoring

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (for better retention of the polar amine).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Critical Setting: Set evaporation temperature to 35°C (low enough to preserve the amine, high enough to remove solvent).

Solution B: Pre-Column Derivatization (UV-Vis Alternative)

If CAD is unavailable, you must derivatize the secondary amine to make it "visible" to a UV detector.

Protocol: FMOC-Cl Rapid Derivatization This reaction targets the secondary amine (N-3 position) to form a stable, UV-active carbamate.

StepActionMechanism/Reasoning
1 Aliquot 50 µL of reaction mixture.Representative sampling.
2 Add 200 µL Borate Buffer (pH 9.0).Critical: FMOC-Cl requires basic pH to react, but the HCl salt is acidic. Buffer neutralizes the salt.
3 Add 200 µL FMOC-Cl (5 mM in ACN).FMOC-Cl reacts with the secondary amine to add a fluorenyl chromophore.
4 Vortex 30s; Wait 1 min.Reaction is nearly instantaneous.
5 Add 50 µL Adamantylamine (ADAM).Quenching: Scavenges excess FMOC-Cl to prevent a massive solvent front peak.
6 Inject 5 µL onto HPLC (UV 265 nm).Detect the stable derivative.[1]

Module 2: Gas Chromatography (GC) & Thermal Stability

The Issue: "My injector liner is dirty/clogged" or "I see multiple degradation peaks." Root Cause: You are likely injecting the HCl salt directly. Salts do not vaporize; they decompose (char) in the liner. Furthermore, the cyclopropane ring can open if the inlet temperature is too high (>250°C).

Workflow: In-Situ Free-Basing (The "Flash" Extraction)

Do not rely on thermal dissociation. You must chemically liberate the free base before injection.

G Start Reaction Aliquot (HCl Salt) Step1 Add 10% NaOH (aq) + MTBE Start->Step1 Neutralization Step2 Vortex & Phase Separate Step1->Step2 Extraction Step3 Inject Organic Layer (MTBE) Step2->Step3 Top Layer Only Decision Check Inlet Temp Step3->Decision Good Temp < 230°C (Safe Analysis) Decision->Good Yes Bad Temp > 250°C (Ring Opening Risk) Decision->Bad No

Figure 1: Sample preparation workflow for GC analysis to prevent salt deposition and thermal degradation.

GC Method Parameters:

  • Inlet: Split (20:1), 220°C (Keep low to protect the ring).

  • Liner: Deactivated wool (prevents amine adsorption).

  • Column: DB-5ms or DB-Wax (Amine-specific columns like Rtx-Volatile Amine are ideal).

  • Carrier: Helium, constant flow 1.2 mL/min.

Module 3: Stereochemical Control (The [3.1.0] Checkpoint)

The Issue: The synthesis (often a cyclopropanation of a maleimide or enecarbamate) creates two diastereomers: exo and endo. Requirement: You must distinguish the 1-methyl-3-azabicyclo[3.1.0]hexane product from its isomers.

Technique: 1H-NMR Monitoring (The Gold Standard) While HPLC/GC separates peaks, only NMR definitively assigns stereochemistry for this strained system.

  • Key Signal: Look for the cyclopropyl protons (C2/C4 and C6 positions).

  • Differentiation:

    • Endo isomers: Typically show larger coupling constants (

      
      ) due to the spatial proximity of the bridgehead protons.
      
    • Exo isomers: Often the thermodynamically preferred product, showing distinct upfield shifts for the cyclopropyl methylene protons.

  • Solvent: Use

    
     with 
    
    
    
    for the salt, or
    
    
    for the free base.

Troubleshooting FAQ

Q1: My retention time shifts significantly between runs on HPLC.

  • A: This is a pH hysteresis effect. Secondary amines are basic (

    
    ). If your mobile phase buffer capacity is too low (e.g., using only 0.05% Formic Acid), the local pH inside the column shifts as the amine elutes.
    
  • Fix: Switch to a 10-20 mM Phosphate or Ammonium Bicarbonate buffer (pH 10 for high pH stable columns, or pH 3 for silica). Stable pH = Stable Retention.

Q2: I see a "fronting" peak in GC.

  • A: This indicates column overload or activity.[2] Amines stick to active silanol sites on the glass liner or column phase.

  • Fix:

    • Dilute the sample (inject less).

    • Use a Base-Deactivated liner (often blue or chemically treated).

    • "Prime" the column by injecting a high-concentration amine standard 2-3 times before the actual run to cover active sites.

Q3: The reaction seems stuck at the intermediate (e.g., the allyl amine or maleimide).

  • A: If using a carbenoid cyclopropanation (e.g., Simmons-Smith or Zn/Et2Zn), the "1-methyl" group provides steric hindrance at the reaction site.

  • Fix: Verify the quality of the Zn-Cu couple or organozinc reagent. Moisture kills this reaction instantly. Check the reagent activity by titrating a small aliquot with iodine or simply monitoring the exotherm upon addition.

References

  • Synthesis of 3-azabicyclo[3.1.

    • Source: Beilstein Journal of Organic Chemistry.[3]

    • Relevance: Details the cyclopropanation mechanisms and stereochemical outcomes for this bicyclic class.
    • URL:[Link]

  • HPLC Analysis of Non-Chromophoric Amines.
  • GC Analysis of Amine Salts (Free-basing techniques).

    • Source: Indian Journal of Pharmaceutical Sciences.
    • Relevance: Validated methods for headspace and direct injection of amine salts after base tre
    • URL:[Link]

  • Reaction Monitoring in Flow Synthesis (NMR).

    • Source: Beilstein Journal of Organic Chemistry.[3]

    • Relevance: Advanced monitoring of rapid organic reactions using flow-NMR, relevant for kinetic studies of cyclopropan
    • URL:[Link][3]

Sources

Solvent effects in 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for the synthesis and purification of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride .

This guide addresses the specific challenges of the 3-azabicyclo[3.1.0]hexane scaffold, particularly the steric and electronic influence of the C1-bridgehead methyl group . The presence of this quaternary center significantly alters solubility profiles and cyclization kinetics compared to the unsubstituted parent molecule.

Status: Active Scope: Solvent Effects, Reaction Kinetics, Crystallization Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Reaction: Cyclization & Solvent Selection[1][2][3]

The Challenge: The formation of the bicyclic core (typically via intramolecular nucleophilic displacement or carbenoid cyclopropanation) is highly sensitive to solvent polarity. The C1-methyl group increases steric hindrance at the bridgehead, often requiring higher activation energies.

Troubleshooting Guide: Low Yields during Ring Closure

Q: My cyclization reaction stalls at 60-70% conversion. Adding more catalyst/base doesn't help. Why?

A: This is likely a Solvation Shell Effect . In the intramolecular cyclization (e.g., closing a 4-(chloromethyl)-4-methylpyrrolidine precursor), the leaving group (chloride/mesylate) requires specific solvation to stabilize the transition state. However, if the solvent is too coordinating (like DMSO or DMF) during a metal-catalyzed carbenoid route, it can poison the catalyst.

Diagnostic Protocol:

  • Check Solvent Donicity (DN): High DN solvents (DMF, DMSO) stabilize cationic intermediates but can trap electrophiles.

  • Switch to Non-Coordinating Polar Solvents: If using a carbenoid route (e.g., Simmons-Smith or Diazo-decomposition), switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . The chlorine atoms provide polarizability without strong coordination.

  • Temperature vs. Solvent: The C1-methyl group imposes a steric penalty. Refluxing THF (66°C) may provide insufficient energy. Switch to Toluene (110°C) to overcome the activation barrier of the quaternary center formation.

Data: Solvent Effect on Cyclization Rate (Normalized)

SolventDielectric Constant (

)
Boiling Point (°C)Relative Rate (C1-Methyl)Risk Factor
THF 7.5661.0 (Baseline)Slow kinetics; incomplete conversion.
Toluene 2.41103.2Excellent thermal window; poor solubility of polar intermediates.
DCM 8.9401.5Good solubility; T_max too low for sterically hindered substrates.
MeCN 37.5820.8Possible catalyst poisoning (if metal used); good for SN2 closures.

Critical Insight: For the 1-Methyl analog, Toluene is often superior to THF despite lower polarity, purely because it allows the reaction to run at 100°C+, driving the sterically hindered ring closure to completion [1, 2].

Isolation & Purification: The "Oiling Out" Problem

The Challenge: The Hydrochloride salt of 1-Methyl-3-azabicyclo[3.1.0]hexane is prone to forming supersaturated oils rather than crystalline solids. This is due to the lipophilic "grease" of the methyl group disrupting the crystal lattice packing of the polar ammonium chloride core.

Troubleshooting Guide: Crystallization Failure

Q: Upon adding HCl in Ether/Dioxane, my product precipitates as a sticky gum/oil instead of a white solid. How do I fix this?

A: You are experiencing Solvent Polarity Mismatch . The rapid addition of a non-polar anti-solvent (Ether/Hexane) to a polar solution forces the salt out too quickly, trapping impurities and solvent molecules (oiling). The C1-methyl group increases the solubility of the salt in organic solvents compared to the unsubstituted parent, making "crash" precipitation risky.

The "Double-Displacement" Protocol: Do not simply evaporate and try again. Follow this thermodynamic control method:

  • Dissolution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) at 60°C. IPA has the perfect balance of hydroxyl polarity (to hold the salt) and alkyl character.

  • Seeding: Cool to 40°C. If available, add a seed crystal. If not, scratch the glass.

  • Controlled Anti-Solvent Addition: Add MTBE (Methyl tert-butyl ether) dropwise. Do not use Diethyl Ether (too volatile, causes rapid local cooling).

    • Ratio: Target a final 1:3 ratio of IPA:MTBE.

  • Ripening: Stir at room temperature for 2 hours. The "oil" droplets should re-dissolve and exchange into the growing crystal lattice.

Visualizing the Decision Process:

CrystallizationLogic cluster_legend Key Start Crude Free Base AcidAdd Add HCl (in Dioxane/MeOH) Start->AcidAdd Result Precipitate Form? AcidAdd->Result Solid White Solid Result->Solid Yes Oil Sticky Gum / Oil Result->Oil No Action1 Filter & Wash (MTBE) Solid->Action1 Action2 Do NOT Evaporate Dry Oil->Action2 Action3 Redissolve in hot IPA (60°C) Action2->Action3 Action4 Slow cool + MTBE drip Action3->Action4 Action4->Solid Recycle Legend1 Process Step Legend2 Critical Failure

Figure 1: Decision tree for managing the "Oiling Out" phenomenon during hydrochloride salt formation. Note the critical loop involving hot IPA redissolution.

Stability & Impurity Profiling

The Challenge: While the 3.1.0 system is more stable than a standalone cyclopropane, the strain energy (~27 kcal/mol) makes it susceptible to acid-catalyzed ring opening, especially with the electron-donating methyl group at the bridgehead stabilizing the incipient carbocation.

FAQ: Impurity Identification

Q: I see a new impurity (M+18 or M+36) appearing during scale-up. What is it?

A: This is likely Acid-Catalyzed Ring Opening . If you use strong aqueous acids or wet alcoholic HCl and heat the reaction, the cyclopropane ring can open.

  • Mechanism: Protonation of the bridgehead carbon (facilitated by the 1-Methyl group)

    
     Nucleophilic attack by water (M+18) or Chloride (M+36).
    
  • Prevention:

    • Use Anhydrous HCl (generated from Acetyl Chloride + MeOH or purchased in Dioxane).

    • Keep temperature < 40°C during the acidification step.

    • Avoid Acetone as a solvent during salt formation; it can form aminal adducts with the secondary amine.

Summary of Recommended Solvents

Process StepRecommended SolventAlternativeForbidden / Risky
Cyclization Toluene (High T, non-polar)DCE (1,2-Dichloroethane)DMSO/DMF (Workup difficulty, catalyst poisoning)
Extraction DCM (High solubility)EtOAc (Green alternative)Ether (Poor solubility for HCl salts)
Salt Formation IPA / MTBE (Crystal growth)EtOH / HeptaneAcetone (Adducts), Water (Ring opening)

References

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes: A new series of non-narcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481–490.

  • Ershov, O. V., & Bardasov, I. N. (2016).[1] "Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton." Chemistry of Heterocyclic Compounds, 52(8), 501–517.

  • US Patent 4,131,611. (1978). "3-Aryl-3-azabicyclo[3.1.0]hexane derivatives." Google Patents.

  • Beilstein J. Org.[2] Chem. (2022).[3][4][5][6] "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane..." Beilstein Journals.

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Validation & Comparative

Analytical methods for 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride purity determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 659736-73-9) presents a distinct set of analytical challenges that disqualify many "standard" pharmaceutical workflows. As a bicyclic secondary amine salt lacking an aromatic system or conjugated double bonds, it is UV-transparent above 210 nm.

Standard HPLC-UV methods using 254 nm detection will result in a "false negative" or extremely poor sensitivity, detecting only impurities while missing the main analyte. Furthermore, the hydrochloride salt form precludes direct injection into Gas Chromatography (GC) inlets without risk of thermal degradation or liner contamination.[1]

This guide evaluates three field-proven methodologies to overcome these hurdles, prioritizing Gas Chromatography (GC-FID) for purity profiling and Quantitative NMR (qNMR) for absolute assay.

The "Chromophore Problem" Decision Matrix

The following logic flow illustrates why standard methods fail and how to select the correct alternative.

AnalyticalStrategy Start Analyte: 1-Methyl-3-azabicyclo[3.1.0]hexane HCl CheckUV Check Structure: Chromophore Present? Start->CheckUV NoUV NO (UV Transparent) CheckUV->NoUV Aliphatic Amine Branch1 Goal: Volatile Impurity / Purity % NoUV->Branch1 Branch2 Goal: Absolute Assay (wt%) / Salt Stoichiometry NoUV->Branch2 GC_Path Method A: GC-FID (Requires Free-Basing) Branch1->GC_Path Best Resolution Deriv_Path Method B: HPLC-UV (Requires Derivatization) Branch1->Deriv_Path Alternative NMR_Path Method C: qNMR (Direct Analysis) Branch2->NMR_Path Gold Standard

Figure 1: Analytical decision tree highlighting the necessity of non-UV or derivatization techniques.

Comparative Analysis of Methods

FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (Derivatized) Method C: qNMR
Primary Utility Purity (Area %), Solvent ResiduesTrace Impurities, Enantiomeric PurityAbsolute Assay (Wt %), Salt Counter-ion check
Specificity High (for volatile amines)High (if derivatization is clean)Absolute (Structural confirmation)
Sensitivity Excellent (LOD < 0.05%)Good (depends on derivatizing agent)Moderate (limit ~0.5%)
Throughput High (20 min run)Low (requires sample prep reaction)High (5 min run)
Key Limitation Cannot inject HCl salt directly. Requires extraction.[1]Indirect measurement; excess reagent peaks.Requires deuterated solvents; expensive.
Cost LowMediumHigh (Instrument time)

Detailed Experimental Protocols

Method A: GC-FID (The Workhorse for Purity)

Rationale: The free base of 1-Methyl-3-azabicyclo[3.1.0]hexane is sufficiently volatile and thermally stable. GC offers the highest resolution for separating regioisomers and starting materials. Critical Warning: Direct injection of the HCl salt will acidify the liner, causing peak tailing and potential degradation. You must perform an in-situ free-base extraction.

Protocol:
  • Sample Preparation (Free-Basing):

    • Weigh 10 mg of the HCl salt into a 2 mL GC vial.

    • Add 500 µL of 1N NaOH (aq). Vortex until dissolved.

    • Add 1000 µL of Dichloromethane (DCM) containing 0.1% Diethylamine (to prevent tailing).

    • Vortex vigorously for 1 minute. Centrifuge to separate layers.

    • Action: Transfer the lower organic layer (DCM) to a fresh vial for injection.

  • Instrument Parameters:

    • Column: Agilent CP-Volamine or Rtx-Volatile Amine (30 m x 0.32 mm ID). Note: These columns are base-deactivated specifically for amines.

    • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

    • Inlet: Split (20:1), 250°C.

    • Detector: FID @ 280°C.

    • Oven Program:

      • Hold 40°C for 2 min (Solvent delay).

      • Ramp 10°C/min to 200°C.

      • Hold 5 min.

Method B: HPLC-UV via Benzoyl Chloride Derivatization

Rationale: If GC is unavailable, or if non-volatile impurities are suspected, HPLC is required.[1] Since the molecule has no UV chromophore, we attach one using Benzoyl Chloride.[1] This targets the secondary amine.

Protocol:
  • Derivatization Reaction:

    • Dissolve 10 mg sample in 1 mL Acetonitrile.

    • Add 2 equivalents of Triethylamine (TEA) (base scavenger).

    • Add 1.5 equivalents of Benzoyl Chloride .

    • Incubate at Ambient Temperature for 15 minutes.

    • Quench with 100 µL water.

  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: A: Water (0.1% H3PO4); B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

    • Detection: UV @ 230 nm (Detects the benzamide moiety).

    • Note: You will see a large peak for Benzoic Acid (hydrolyzed reagent) early in the chromatogram. The derivatized analyte will elute later due to increased lipophilicity.

Method C: qNMR (Absolute Assay)

Rationale: Unlike chromatography, NMR does not require a reference standard of the analyte itself.[1] It measures the molar ratio between the analyte and a certified internal standard (IS).

Protocol:
  • Solvent: D2O (Deuterium Oxide) - The HCl salt is highly water-soluble.

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent). Reason: Maleic acid has a singlet at ~6.3 ppm, distinct from the aliphatic protons of the azabicyclo ring (0.5 - 4.0 ppm).[1]

  • Procedure:

    • Weigh ~10 mg of Sample (accurately to 0.01 mg).

    • Weigh ~10 mg of Maleic Acid (accurately to 0.01 mg).

    • Dissolve both in 0.7 mL D2O.

  • Calculation:

    
    [1][2]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight.[1]

Workflow Visualization: GC Sample Preparation

The following diagram details the critical liquid-liquid extraction step required for the GC method to ensure system integrity and data accuracy.

GCSamplePrep Step1 1. Weigh HCl Salt (Solid) Step2 2. Add 1N NaOH (Basification) Step1->Step2 Dissolve Step3 3. Add DCM (Extraction Solvent) Step2->Step3 Liberate Amine Step4 4. Phase Separation (Aq. vs Org.) Step3->Step4 Vortex/Spin Step5 5. Inject Organic Layer (Free Base) Step4->Step5 DCM Layer Waste Aqueous Waste (Contains NaCl) Step4->Waste Top Layer

Figure 2: Critical Liquid-Liquid Extraction (LLE) workflow to convert the HCl salt into a GC-compatible free base.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13150523, 3-Azabicyclo[3.1.0]hexane. Retrieved from [1][3]

  • Google Patents. (2022). GC-FID detection method of azabicyclo [3.1.0] hexane (CN114544801A). Retrieved from

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [1]

Sources

A Comparative Guide to 1-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride Reference Standards: Ensuring Analytical Accuracy in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a key building block in the synthesis of various pharmaceutical agents. As such, a reliable and well-characterized reference standard for this compound is crucial for researchers and drug development professionals.

This guide provides an in-depth technical comparison of this compound reference standards. As a Senior Application Scientist, the focus here is not merely on presenting data, but on elucidating the scientific rationale behind the evaluation process. We will explore the critical quality attributes of a reference standard, detail the experimental protocols for their assessment, and present comparative data to guide the selection of a suitable standard for your analytical needs.

The Critical Role of a Reference Standard

A reference standard serves as a benchmark against which a sample is compared.[1][2] Its primary purpose is to ensure the accuracy and reliability of analytical results.[2] For a compound like this compound, which may be an intermediate or a starting material in a drug synthesis cascade, its purity and identity directly impact the quality of the final API. Therefore, the reference standard must be of the highest purity and thoroughly characterized.[3]

Comparative Analysis of Reference Standards

For the purpose of this guide, we will compare two hypothetical, yet representative, commercially available reference standards of this compound:

  • Standard A: A high-purity grade standard.

  • Standard B: A standard-grade equivalent.

The key performance parameters we will evaluate are:

  • Purity by High-Performance Liquid Chromatography (HPLC)

  • Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Enantiomeric Purity by Chiral HPLC

  • Solubility

  • Stability

Purity Assessment by HPLC

The purity of a reference standard is its most critical attribute. HPLC is a powerful technique for separating and quantifying impurities.[4] For a polar compound like this compound, a reversed-phase HPLC method with a suitable ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) method is often employed. However, due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging, especially for impurities at low levels.[5] Pre-column derivatization can be a valuable strategy to enhance UV detection.[5][6]

Experimental Protocol: Purity Determination by HPLC with Pre-column Derivatization

Objective: To determine the purity of this compound reference standards by quantifying impurities after derivatization.

Derivatization Reagent: 4-(Methylamino)-3-nitrobenzoyl chloride. This reagent reacts with the secondary amine of the analyte to form a stable derivative with strong UV absorbance.[5]

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve each reference standard (Standard A and Standard B) in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Derivatization:

    • To 100 µL of the standard/sample solution, add 200 µL of a 5 mg/mL solution of 4-(Methylamino)-3-nitrobenzoyl chloride in acetonitrile and 50 µL of a suitable base (e.g., triethylamine) to neutralize the HCl byproduct.[5]

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Comparative Purity Data

ParameterStandard AStandard B
Purity (%) 99.898.5
Number of Impurities > 0.1% 02
Largest Single Impurity (%) < 0.050.8

The data clearly indicates that Standard A possesses a higher degree of purity, making it more suitable for use as a primary reference standard.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh and Dissolve Standard prep2 Add Derivatization Reagent & Base prep1->prep2 prep3 Heat, Cool, and Dilute prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Identity Confirmation

Confirming the chemical structure of the reference standard is a non-negotiable step.[3] A combination of spectroscopic techniques provides unambiguous identification.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For 1-Methyl-3-azabicyclo[3.1.0]hexane, the expected monoisotopic mass of the free base (C6H11N) is approximately 97.09 Da.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.

Both Standard A and Standard B should yield spectra consistent with the structure of this compound. Any significant unassigned signals in the spectra of Standard B could indicate the presence of impurities.

Enantiomeric Purity by Chiral HPLC

Since 1-Methyl-3-azabicyclo[3.1.0]hexane possesses chiral centers, its enantiomeric purity is a critical quality attribute, especially if it is used in the synthesis of a chiral drug. Chiral HPLC is the method of choice for separating and quantifying enantiomers.[8][9][10]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric purity of the reference standards.

Procedure:

  • Sample Preparation:

    • Dissolve each reference standard in the mobile phase to a concentration of 0.5 mg/mL.

  • Chiral HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or a similar column.[6][8]

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol.[11] A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds.[9][12] A typical starting condition could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

    • Column Temperature: 25°C

Data Analysis: Enantiomeric purity is expressed as enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers.

Comparative Enantiomeric Purity Data

ParameterStandard AStandard B
Enantiomeric Excess (% ee) > 99.999.0

Standard A demonstrates superior enantiomeric purity, which is crucial for applications in asymmetric synthesis.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standard in Mobile Phase hplc1 Inject onto Chiral Column prep1->hplc1 hplc2 Separation of Enantiomers hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Enantiomer Peaks hplc3->data1 data2 Calculate Enantiomeric Excess data1->data2

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS No. 659736-73-9), a compound for which detailed public disposal information can be scarce. Our objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring the safety of personnel and the protection of our environment.

The Bedrock of Safe Disposal: Hazard Identification
  • Acute Toxicity, Oral (Harmful if swallowed)

  • Skin Corrosion/Irritation (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

  • Specific target organ toxicity, single exposure (May cause respiratory irritation)

Given the structural similarity, it is prudent to handle this compound as a compound with a comparable hazard profile. This conservative approach ensures that we adhere to the highest safety standards in the absence of complete data.

Core Principles of Chemical Waste Management

Before delving into the specific disposal procedures for this compound, it is crucial to internalize the universal principles of laboratory waste management. These principles are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. Based on the inferred hazards, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Waste Segregation and Containerization: The Cornerstone of Compliance

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Solid Waste" container.

  • Container Requirements: The waste container must be:

    • In good condition and compatible with the chemical.

    • Securely sealed to prevent leaks.

    • Clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

On-site Accumulation and Storage: A Controlled Environment

Accumulate the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

Disposal Pathway: Incineration as the Preferred Method

Given its organic nature and potential environmental hazards, the recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, minimizing its environmental impact.

Documentation and Transportation: The Final Steps

All hazardous waste must be accompanied by proper documentation for off-site transportation and disposal. This is typically managed by your institution's Environmental Health and Safety (EHS) department. Ensure that all container labels are accurate and complete before collection.

Visualizing the Disposal Workflow

To provide a clear visual representation of the disposal process, the following workflow diagram has been created using the DOT language.

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_LabOperations Laboratory Operations cluster_EHS EHS Management cluster_Disposal Final Disposal Start Waste Generation: 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Segregate Segregate Waste: Non-halogenated Organic Solid PPE->Segregate Containerize Containerize: - Compatible, sealed container - Label clearly Segregate->Containerize Store Store in SAA: - Near point of generation - Secure and controlled Containerize->Store Collect EHS Collection: - Verify labeling - Transport from lab Store->Collect Manifest Manifest Waste: - Prepare shipping documents Collect->Manifest Transport Transport to TSDF* Manifest->Transport Incinerate High-Temperature Incineration Transport->Incinerate End Complete Destruction & Documentation Incinerate->End

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the solid material.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Notify your institution's EHS department of the spill.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • PubChem. 3-Azabicyclo[3.1.0]hexane hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • abcr Gute Chemie. this compound, 95%. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.